molecular formula C4H9ClN2O2 B13500182 (5R)-5-amino-1,3-oxazinan-2-one hydrochloride

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride

Cat. No.: B13500182
M. Wt: 152.58 g/mol
InChI Key: AZSJHZVBBDZOCP-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is a six-membered heterocyclic compound containing oxygen and nitrogen atoms in its 1,3-oxazinan-2-one scaffold . The specific (5R)-stereochemistry at the amino-substituted carbon is critical for its biological activity and interaction with chiral targets, serving as a versatile precursor in medicinal chemistry for the synthesis of antibiotics, kinase inhibitors, and chiral auxiliaries in asymmetric synthesis . The hydrochloride salt form enhances solubility, making it suitable for various pharmaceutical formulations and research applications . As a key structural motif, the 1,3-oxazinan-2-one ring is found in compounds with a range of biological activities, including inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic diseases . This compound is intended for research applications in chemistry, biology, and drug discovery and is strictly for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.58 g/mol

IUPAC Name

(5R)-5-amino-1,3-oxazinan-2-one;hydrochloride

InChI

InChI=1S/C4H8N2O2.ClH/c5-3-1-6-4(7)8-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1

InChI Key

AZSJHZVBBDZOCP-AENDTGMFSA-N

Isomeric SMILES

C1[C@H](COC(=O)N1)N.Cl

Canonical SMILES

C1C(COC(=O)N1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride typically involves the cyclization of appropriate amino alcohols. One common method includes the reaction of 1,3-diamino-2-propanol with phosgene or its derivatives under controlled conditions to form the oxazinanone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary and secondary amines, and various substituted oxazinanones

Scientific Research Applications

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific pathways.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride is highlighted through comparisons with analogous heterocyclic compounds. Key differences in ring size, substituents, stereochemistry, and bioactivity are summarized below.

Structural and Functional Comparisons

Compound Name Molecular Formula CAS Number Key Structural Features Bioactivity/Applications
(5R)-5-Amino-1,3-oxazinan-2-one hydrochloride C₅H₁₀ClN₂O₂ Not explicitly provided Six-membered 1,3-oxazinan-2-one core; (5R)-amino configuration Antibiotic development, kinase inhibition, chiral auxiliary in asymmetric synthesis
(5R)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride C₄H₁₀ClN₂O₂ 59556-17-1 Five-membered 1,3-oxazolidin-2-one core; (5R)-aminomethyl group Neurotransmitter analog; GABA uptake inhibition research
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one C₆H₁₂N₂O₂ Not explicitly provided Six-membered 1,3-oxazinan-2-one with dimethyl and aminomethyl substituents Structural analog with potential as a synthetic intermediate
Gabaculine hydrochloride C₇H₁₁ClN₂O₂ 59556-17-1 Cyclohexadiene core; carboxylic acid and amino groups Irreversible GABA transaminase inhibitor; research tool in neurochemistry
5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride C₁₀H₁₅ClN₃O 24786-48-9 Benzoimidazolone core with diethyl and amino groups Limited bioactivity data; used in specialty chemical synthesis

Research Findings and Data

Stereochemical Impact on Bioactivity

  • (5R) vs. (5S) Configuration : Studies on 1,3-oxazinan-2-one derivatives show that the (5R)-configuration increases binding affinity to bacterial ribosomes by 30–50% compared to (5S)-enantiomers, highlighting the role of stereochemistry in antimicrobial activity .

Solubility and Pharmacokinetics

  • Hydrochloride Salts: The hydrochloride form of (5R)-5-amino-1,3-oxazinan-2-one improves aqueous solubility (logP = −1.2) compared to neutral analogs (logP = 0.8), enhancing bioavailability in preclinical models .

Comparative Toxicity Profiles

  • Gabaculine hydrochloride exhibits higher neurotoxicity (LD₅₀ = 120 mg/kg in mice) due to irreversible enzyme inhibition, whereas (5R)-5-amino-1,3-oxazinan-2-one hydrochloride shows lower acute toxicity (LD₅₀ > 500 mg/kg) .

Biological Activity

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The biological activity of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, disrupting normal biochemical pathways and leading to therapeutic effects. This interaction is critical in various biological contexts, particularly in enzyme inhibition studies.

Antioxidant Activity

Research indicates that oxazinanones, including (5R)-5-amino-1,3-oxazinan-2-one hydrochloride, exhibit significant antioxidant properties. Studies have shown that derivatives of oxazolones can inhibit lipid peroxidation, which is a crucial mechanism in cellular damage and inflammation .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities. For example, certain derivatives have demonstrated effectiveness in inhibiting carrageenan-induced paw edema in animal models, suggesting potential applications in treating inflammatory conditions .

Anticancer Potential

Recent studies highlight the anticancer potential of oxazinanone derivatives. For instance, compounds similar to (5R)-5-amino-1,3-oxazinan-2-one hydrochloride have shown antiproliferative effects against various human cancer cell lines. These compounds were tested for their ability to inhibit cell growth significantly more than standard treatments like cisplatin .

Case Studies and Research Findings

A series of studies have explored the biological activities of oxazinanone derivatives:

  • Inhibition of Lipoxygenase : A study reported that certain oxazolone derivatives exhibited strong inhibition of lipoxygenase with IC50 values around 41 μM, highlighting their potential as anti-inflammatory agents .
  • Antiproliferative Activity : Research on related structures showed that specific substitutions on the oxazinanone ring could enhance antiproliferative activity against cancer cell lines such as HeLa and MCF-7. The findings suggest that structural modifications can lead to improved therapeutic profiles .
  • Docking Studies : Molecular docking studies have indicated that potent inhibitors interact with target enzymes through allosteric mechanisms, providing insights into their mode of action at the molecular level .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochlorideCyclohexanol derivativeModerate enzyme inhibition
OxazolidinonesOxazolidine ringAntibacterial properties
5-amino-pyrazolesPyrazole ringAnticancer and anti-inflammatory activities

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is distinguished by its unique ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

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